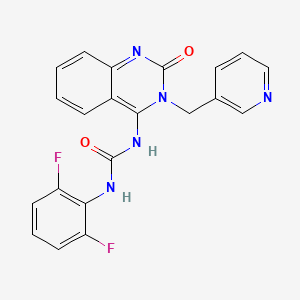

![molecular formula C10H22N2Na4O12+2 B14114538 Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate](/img/structure/B14114538.png)

Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) is a chemical compound with the molecular formula C10H12N2Na4O8 It is commonly used in various scientific and industrial applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product by neutralization and crystallization. The reaction conditions generally include controlled temperatures and pH levels to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is often purified through recrystallization and drying to obtain the desired hydrate form.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is its most notable reaction.

Substitution: It can participate in substitution reactions where its carboxyl groups are replaced by other functional groups.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release ethylenediamine and glycine derivatives.

Common Reagents and Conditions

Chelation: Common reagents include metal salts such as calcium chloride, magnesium sulfate, and ferric chloride. The reactions are typically carried out in aqueous solutions at neutral to slightly alkaline pH.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Chelation: Metal-EDTA complexes.

Substitution: Various substituted ethylenediamine derivatives.

Hydrolysis: Ethylenediamine and glycine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is extensively used as a chelating agent to sequester metal ions in analytical and preparative procedures. It is also employed in titrations to determine metal ion concentrations.

Biology

In biological research, it is used to remove metal ions that can interfere with biochemical assays and enzyme activities. It is also utilized in cell culture media to stabilize metal ions and prevent precipitation.

Medicine

In medicine, it is used in formulations to treat heavy metal poisoning by chelating and facilitating the excretion of toxic metals from the body. It is also included in some pharmaceutical preparations to enhance stability and efficacy.

Industry

In industrial applications, it is used in water treatment processes to prevent scale formation and corrosion by binding metal ions. It is also used in the textile and paper industries as a bleaching agent and in the cosmetics industry as a stabilizer.

Mechanism of Action

The primary mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) involves chelation, where it binds to metal ions through its carboxyl and amine groups. This binding forms stable, water-soluble complexes that can be easily removed from solutions. The molecular targets include various metal ions such as calcium, magnesium, and iron, and the pathways involved include the formation of coordination complexes.

Comparison with Similar Compounds

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): The parent compound without sodium ions.

Ethylenediaminetetraacetic acid disodium salt: A similar compound with two sodium ions instead of four.

Ethylenediaminetetraacetic acid tetrasodium salt: The anhydrous form of the compound.

Uniqueness

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. Its hydrated form provides additional stability and ease of handling in various applications compared to its anhydrous counterparts.

Properties

Molecular Formula |

C10H22N2Na4O12+2 |

|---|---|

Molecular Weight |

454.25 g/mol |

IUPAC Name |

tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate |

InChI |

InChI=1S/C10H16N2O8.4Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;4*1H2/q;4*+1;;;;/p-2 |

InChI Key |

XFLNVMPCPRLYBE-UHFFFAOYSA-L |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

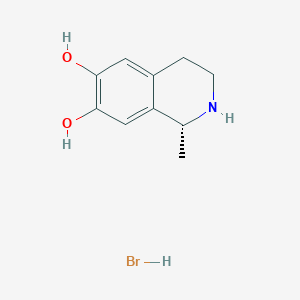

![ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B14114462.png)

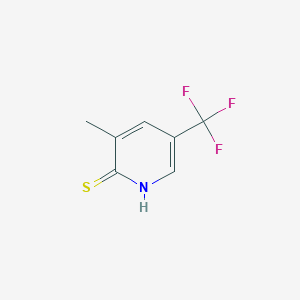

![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)

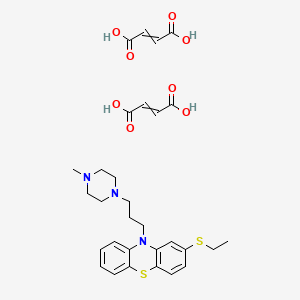

![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)

![2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14114503.png)

![3-(4-Nitrophenyl)benzo[b]thiophene](/img/structure/B14114509.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14114515.png)

![5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14114525.png)

![(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B14114532.png)